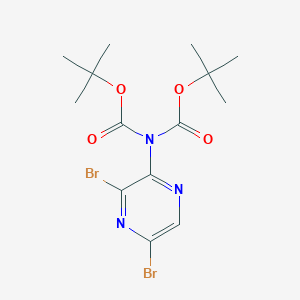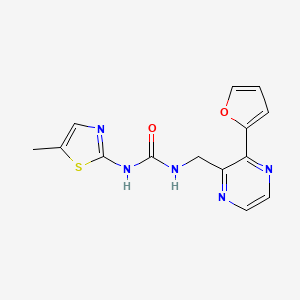![molecular formula C28H27N3O4S B2816827 3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115305-92-4](/img/structure/B2816827.png)
3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, a methylbenzylthio group, and a morpholine-4-carbonyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and appropriate electrophiles.
Thioether Formation: The methylbenzylthio group can be introduced by reacting the quinazolinone intermediate with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Morpholine-4-carbonyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylbenzylthio groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinazolinone core or the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinazolinone derivatives with oxidized side chains.
Reduction Products: Reduced quinazolinone core or carbonyl group.
Substitution Products: Substituted quinazolinone derivatives with modified aromatic rings or thioether linkages.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structural features enable it to bind to specific receptors or enzymes, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can interact with active sites of enzymes, inhibiting their activity. The methoxyphenyl and methylbenzylthio groups can enhance binding affinity and specificity, while the morpholine-4-carbonyl group can improve solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(piperidine-4-carbonyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-2(3H)-one
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its aromaticity and potential for electrophilic substitution reactions. The methylbenzylthio group provides a thioether linkage, which can undergo various chemical transformations. The morpholine-4-carbonyl group improves the compound’s solubility and bioavailability, making it a versatile molecule for scientific research and industrial applications.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-19-5-3-6-20(15-19)18-36-28-29-25-16-21(26(32)30-11-13-35-14-12-30)9-10-24(25)27(33)31(28)22-7-4-8-23(17-22)34-2/h3-10,15-17H,11-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVOMBVLJOARJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]propanamide](/img/structure/B2816746.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)

![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)

![N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2816761.png)
![methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B2816762.png)
![4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2816765.png)

